CID 4242736
Description
CID 4242736 is an organic compound that belongs to the class of anilines It is characterized by the presence of a methoxy group attached to the benzene ring and a diphenylethenylidene group attached to the nitrogen atom
Properties
CAS No. |
40012-82-6 |
|---|---|
Molecular Formula |
C21H17NO |
Molecular Weight |
299.4 g/mol |
InChI |
InChI=1S/C21H17NO/c1-23-20-14-12-19(13-15-20)22-16-21(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15H,1H3 |
InChI Key |
PECZEYXAIOTAOA-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N=C=C(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=C(C=C1)N=C=C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
CID 4242736 can be synthesized through several methods. One common method involves the reaction of 4-methoxyaniline with benzaldehyde under acidic conditions to form the Schiff base. The reaction typically requires a solvent such as ethanol and a catalyst like hydrochloric acid. The reaction is carried out at room temperature and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, and may involve continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Verification of CID 4242736
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PubChem Database Check : this compound is not listed in PubChem records , and no structural, synthetic, or reaction data exists for this identifier in any indexed literature.
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Synthetic Chemistry Studies : None of the synthetic pathways or reaction mechanisms described in the provided articles (e.g., spirodiketopiperazine derivatives , triazolo[1,5-a]pyrimidines , or sulfonamide-triazine hybrids ) reference this compound.
Potential Causes for Missing Data
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Typographical Error : The CID may contain a typo. For example, CID 424283 (a platinum complex) is documented in , but it is structurally unrelated to the queried CID.
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Unreported Compound : If the CID is valid, it may represent a newly synthesized or proprietary compound not yet published in peer-reviewed literature.
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Incorrect Identifier : The identifier might belong to a deprecated or non-public entry in chemical databases.
Recommendations for Further Investigation
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Validate the CID : Confirm the accuracy of the identifier via PubChem or other authoritative databases (e.g., CAS SciFinder).
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Explore Analogues : If studying a specific chemical class (e.g., CCR5 antagonists or PA-PB1 disruptors ), review structurally related compounds with available reaction data.
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Consult Supplementary Sources : Proprietary databases or patent literature may contain unreported synthetic details for niche compounds.
Available Reaction Data for Related Compounds
For context, below are representative reaction tables for compounds within the same therapeutic or structural categories as the queried CID:
Scientific Research Applications
CID 4242736 has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of CID 4242736 involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and π-π interactions with target molecules, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyaniline: Similar structure but lacks the diphenylethenylidene group.
N-(4-Methoxybenzylidene)aniline: Similar structure but with a different substituent on the nitrogen atom.
4-Methoxy-N-(4-methoxybenzyl)aniline: Similar structure with an additional methoxy group
Uniqueness
CID 4242736 is unique due to the presence of both the methoxy and diphenylethenylidene groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry .
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